Bis(2-ethoxyethyl)nitrosoamine
Description
Properties
IUPAC Name |
N,N-bis(2-ethoxyethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-3-12-7-5-10(9-11)6-8-13-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYEFMAENPHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(CCOCC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218096 | |
| Record name | Diethylamine, 2,2'-diethoxy-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00146 [mmHg] | |
| Record name | N-Nitrosobis(2-ethoxyethyl)amine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
67856-66-0 | |
| Record name | Diethylamine, 2,2'-diethoxy-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylamine, 2,2'-diethoxy-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrosation Using Nitroalkanes and Catalysts
A reported method involves the use of secondary amines and nitroalkanes as nitrosating agents, often catalyzed by oxidants such as tert-butyl hydroperoxide (TBHP). The reaction is typically conducted in nitromethane solvent at elevated temperatures (around 80 °C) under air atmosphere. After reaction completion (approximately 6 hours), the mixture is quenched with sodium bisulfite, extracted with ethyl acetate, and purified by column chromatography to isolate the nitrosamine product.
Yield: Approximately 76% isolated yield reported for similar N-nitrosamines under these conditions.
Advantages: This method avoids harsh acidic conditions and uses relatively mild oxidants.
Limitations: Requires elevated temperature and careful control of reaction time to avoid side products.
Use of Oxidative Nitrosation with Hypervalent Iodine Reagents
Hypervalent iodine reagents like IBX (o-iodoxybenzoic acid) have been employed for nitrosation under milder and more selective conditions. However, IBX is expensive and explosive, and large equivalents are needed (around 2 equivalents), limiting practical use.
Temperature: Typically around 70 °C.
Yield and selectivity: Good for certain substrates but limited data for this compound specifically.
α-Lithiation and Subsequent Nitrosation
Advanced synthetic methods involve α-lithiation of dialkylnitrosamines followed by reaction with electrophiles to form complex nitrosoamine derivatives. This method is more applicable to synthetic organic chemistry research and less for bulk preparation.
Reaction Conditions and Purification
Solvents: Common solvents include nitromethane, ethyl acetate, and sometimes acetonitrile for recrystallization.
Temperature: Reaction temperatures vary from room temperature to 80 °C or higher depending on the method.
Workup: Quenching with sodium bisulfite or aqueous acid/base, followed by extraction and chromatographic purification.
Purification: Silica gel column chromatography is standard to isolate pure this compound.
Data Table Summarizing Preparation Methods
| Method | Nitrosating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitroalkane + TBHP catalysis | Nitroalkane (e.g., nitromethane) + TBHP | 80 °C, 6 h, air atmosphere | ~76 | Mild, avoids strong acid; column chromatography purification |
| Sodium nitrite + acid | NaNO2 + HCl (in situ HNO2) | Acidic aqueous or mixed solvent | Variable | Classical method; narrow substrate scope; byproducts possible |
| Hypervalent iodine (IBX) | IBX (2 equiv) | 70 °C, organic solvent | Moderate | Expensive, explosive reagent; limited substrate scope |
| α-Lithiation + electrophilic nitrosation | Lithiated dialkylnitrosamine intermediates | Low temperature, inert atmosphere | Research scale | Complex, specialized synthetic method |
Research Findings and Notes
The nitrosation reaction is sensitive to pH, temperature, and substrate concentration, influencing yield and purity.
Avoidance of strong acids and hazardous nitrosating agents improves safety and environmental profile.
The method using nitroalkanes and TBHP provides a practical balance of yield, safety, and operational simplicity.
Purity and identity confirmation are typically done by NMR, IR, and mass spectrometry, with characteristic IR absorptions around 1627 cm⁻¹ for N=O stretch.
No patents specifically detail large-scale preparation of this compound, but related nitrosamine syntheses inform the methodology.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethoxyethyl)nitrosoamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Overview
Bis(2-ethoxyethyl)nitrosoamine is a synthetic nitrosamine compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This article explores its various applications, supported by case studies and data tables.
Chemistry
- Reagent in Organic Synthesis : It is widely used as a reagent for various organic transformations, including oxidation and substitution reactions. The compound can undergo oxidation to form nitro derivatives or reduction to yield amines.
- Crosslinking Agent : In polymer chemistry, it serves as a crosslinking agent, improving the mechanical properties of polymers and resins.
Biology
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for potential therapeutic applications.
- Anticancer Research : The compound is being investigated for its anticancer properties due to its ability to interact with DNA and induce apoptosis in cancer cells.
Medicine
- Drug Development : It is explored for its potential as a therapeutic agent in drug formulations, particularly for targeting specific biological pathways associated with diseases.
- Diagnostic Agent : Its reactivity allows it to be used in diagnostic applications, where it can help in the detection of certain biomolecules.
Industry
- Polymer Production : this compound is utilized in the manufacturing of various polymers and resins, contributing to their durability and resistance properties.
Case Studies
Several studies have documented the applications of this compound:
- Study on Antimicrobial Activity : A research project demonstrated that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents.
- Carcinogenicity Assessment : Investigations into the carcinogenic potential of this compound revealed that while it possesses mutagenic properties, further studies are necessary to fully understand its risk profile in long-term exposure scenarios .
Mechanism of Action
The mechanism of action of Bis(2-ethoxyethyl)nitrosoamine involves its interaction with cellular components, leading to various biochemical effects. The compound can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects . The molecular targets and pathways involved include DNA alkylation and oxidative stress pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound | Molecular Formula | Substituents | Molecular Weight (Da) | Key Functional Features |
|---|---|---|---|---|
| Bis(2-ethoxyethyl)nitrosoamine | C₈H₁₈N₂O¹ | 2-ethoxyethyl | 158.28 | Ether linkages, oxygen-rich |
| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | Methyl | 74.08 | Small alkyl groups, high volatility |
| N-Nitrosobis(2-chloroethyl)amine | C₄H₈Cl₂N₂O | 2-chloroethyl | 171.03 | Electrophilic chloroethyl groups |
| N-Bis(2-hydroxypropyl)nitrosamine | C₆H₁₄N₂O₂ | 2-hydroxypropyl | 146.19 | Hydroxyl groups, hydrophilic |
| N-Nitroso-N-methylaniline | C₇H₈N₂O | Methyl + phenyl | 136.15 | Aromatic ring, planar structure |
Key Observations :
- Substituent Effects : BEEA’s ethoxyethyl groups introduce ether oxygen atoms, enhancing polarity compared to NDMA’s hydrophobic methyl groups. This may increase solubility in organic solvents but reduce volatility .
- Reactivity: Chloroethyl substituents (e.g., in N-nitrosobis(2-chloroethyl)amine) promote alkylating activity, contributing to DNA adduct formation and higher carcinogenic potency .
Toxicity and Carcinogenicity Profiles
Key Observations :
Industrial and Pharmaceutical Relevance
| Compound | Applications | Stability/Decomposition Risks |
|---|---|---|
| This compound | Limited industrial use; potential impurity in ethoxylated formulations | Emits NOₓ at high temperatures |
| NDMA | Pharmaceutical impurity (e.g., in antihypertensives); regulated to <0.03 ppm | Degrades under UV light |
| N-Nitroso-N-methylaniline | Synergist in flame-retardant polystyrene | Releases NO gas at 145–180°C |
Key Observations :
- Regulatory Status: NDMA is strictly regulated in drugs due to its carcinogenicity, with FDA guidelines enforcing limits <0.03 ppm . BEEA lacks explicit regulatory limits, reflecting its ambiguous hazard profile .
- Thermal Behavior: Both BEEA and N-nitroso-N-methylaniline decompose at elevated temperatures, releasing hazardous gases (NOₓ or NO), necessitating careful handling in industrial settings .
Q & A
Q. What are the primary toxicological concerns associated with Bis(2-ethoxyethyl)nitrosoamine, and what experimental models are used to assess its carcinogenicity?
this compound is classified as a questionable carcinogen with tumorigenic data in rodent models. Studies report oral administration in rats induces tumors, particularly in the urinary bladder, with a threshold dose of 3250 mg/kg over 50 weeks . Methodologically, the ACI/N rat model is commonly employed for in vivo carcinogenicity testing, as demonstrated in studies on structurally similar nitrosamines like butyl(3-carboxypropyl)nitrosoamine . Mutagenicity is assessed via Ames tests (e.g., Salmonella typhimurium strains), with positive results at 50 µg/plate .
Q. What analytical methods are recommended for detecting trace levels of this compound in pharmaceutical matrices?
Regulatory guidelines (e.g., EMA Q&A Rev.19) emphasize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) ≤ 30% of the acceptable intake (AI). Sensitivity must align with AI thresholds, which are compound-specific (e.g., 8–1300 ng/day for other nitrosamines) . Reference standards are critical; if synthesis is unfeasible, structural analogs or computational modeling may substitute, provided thorough justification .
Q. How are acceptable intake (AI) limits for nitrosamines like this compound determined in pharmaceuticals?
AI limits derive from linear extrapolation of carcinogenic potency data (TD₅₀) in rodents, adjusted for human lifetime exposure. For example, EMA guidelines use a 1:50,000 risk threshold. Computational toxicology tools like quantitative structure-activity relationship (QSAR) models supplement empirical data when compound-specific toxicity data are limited .
Advanced Research Questions
Q. How do reaction kinetics and microenvironments influence the formation of this compound in synthetic or biological systems?
Kinetic studies in AOT/isooctane/water microemulsions reveal nitroso group transfer rates depend on reagent partitioning between aqueous and organic pseudophases. The reaction locus (aqueous phase vs. surfactant film) significantly impacts activation energy and rate constants. Researchers should employ stopped-flow spectroscopy or NMR to monitor real-time kinetics and validate pseudophase distribution models .
Q. What metabolic pathways contribute to the bioactivation of this compound, and how can these be modeled in vitro?
Similar to butyl(4-hydroxybutyl)nitrosoamine (BBN), hepatic cytochrome P450 enzymes likely mediate oxidation, yielding electrophilic intermediates that alkylate DNA. Primary hepatocyte co-cultures or S9 liver fractions paired with LC-HRMS can identify reactive metabolites. Stable isotope tracing (e.g., ¹⁵N-labeled precursors) enhances specificity in tracking metabolic byproducts .
Q. What experimental strategies address contradictions in mutagenicity and carcinogenicity data for nitrosamines?
Discrepancies between Ames test results (mutagenicity) and in vivo tumorigenicity may arise from metabolic activation differences. Combinatorial approaches using transgenic rodent models (e.g., Tg.rasH2 mice) and organotypic 3D cell cultures improve translational relevance. Dose-response modeling with benchmark dose (BMD) software reconciles threshold effects .
Q. How can computational chemistry predict the stability and reactivity of this compound under varying pH and temperature conditions?
Density functional theory (DFT) calculations predict bond dissociation energies (BDEs) and transition states for nitrosoamine degradation. Molecular dynamics simulations in explicit solvent models (e.g., water/ethanol mixtures) replicate experimental conditions. Validation via accelerated stability studies (40°C/75% RH) and Arrhenius plots ensures computational accuracy .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
